Cas no 1556472-90-2 (2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-)

5-Bromo-1-(difluoromethyl)-3-methyl-2(1H)-pyridinone is a halogenated pyridinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of a bromo substituent at the 5-position enhances its reactivity in cross-coupling reactions, while the difluoromethyl group at the 1-position contributes to metabolic stability and bioavailability. The methyl group at the 3-position further modifies steric and electronic properties, making it a versatile intermediate for structural diversification. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or bioactive molecules due to its balanced lipophilicity and electrophilic character. Its well-defined structure ensures consistency in synthetic applications.
2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- structure
1556472-90-2 structure
Product Name:2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-
CAS No:1556472-90-2
MF:C7H6BrF2NO
MW:238.029448032379
CID:5799612
Update Time:2025-06-07

2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-
    • 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydrop yridin-2-one
    • Inchi: 1S/C7H6BrF2NO/c1-4-2-5(8)3-11(6(4)12)7(9)10/h2-3,7H,1H3
    • InChI Key: QHASDTVBBDEWKZ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C(F)F)C=C(Br)C=C1C

Experimental Properties

  • Density: 1.688±0.06 g/cm3(Predicted)
  • Boiling Point: 262.7±40.0 °C(Predicted)
  • pka: -3.07±0.70(Predicted)

2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- Pricemore >>

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Additional information on 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-

Introduction to 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- (CAS No. 1556472-90-2)

2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-, identified by its Chemical Abstracts Service number (CAS No. 1556472-90-2), is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyridinone class, characterized by a nitrogen-containing six-membered ring with one oxygen atom. The structural features of this molecule, including the presence of a 5-bromo substituent, a 1-(difluoromethyl) group, and a 3-methyl moiety, contribute to its unique chemical properties and potential biological activities. These substituents not only influence the compound's reactivity but also play a crucial role in its interaction with biological targets, making it a subject of considerable interest in drug discovery and development.

The synthesis and characterization of 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- have been extensively studied due to its potential applications in medicinal chemistry. The 5-bromo group introduces electrophilic characteristics to the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can enhance binding affinity and selectivity towards therapeutic targets. Additionally, the 1-(difluoromethyl) group is known for its ability to improve metabolic stability and binding interactions with biological receptors, a feature that is highly valued in the design of novel pharmaceutical agents.

The 3-methyl substituent contributes to the overall steric environment of the molecule, influencing its solubility and bioavailability. These structural elements collectively make 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- a versatile scaffold for exploring new pharmacophores. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that this molecule can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further investigation.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting inflammatory diseases. The structural motif of 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- shares similarities with known anti-inflammatory agents, suggesting its potential as a lead compound for drug development. Preclinical studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. These findings underscore the importance of exploring structurally diverse scaffolds like 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl- in identifying novel therapeutic agents.

The role of fluorine atoms in pharmaceuticals cannot be overstated. The presence of a 1-(difluoromethyl) group in this compound enhances its pharmacokinetic properties by increasing lipophilicity and metabolic stability. This feature is particularly relevant in the context of drug design, where optimizing pharmacokinetic profiles is essential for achieving therapeutic efficacy. Furthermore, fluorine atoms can influence electronic properties, affecting the compound's interaction with biological targets. Advanced synthetic methodologies have enabled the introduction of fluorinated groups at specific positions on heterocyclic scaffolds like pyridinones, expanding their utility in medicinal chemistry.

Another area of interest is the exploration of 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-* as a building block for more complex molecules through library synthesis. High-throughput screening (HTS) techniques have been employed to generate large libraries of derivatives for rapid evaluation of biological activity. These libraries have proven invaluable in identifying hit compounds that can be further optimized through structure-activity relationship (SAR) studies. The combination of synthetic chemistry expertise and computational tools has accelerated the discovery process significantly.

The development of new synthetic routes for 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-* has also been a focus of research efforts. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks efficiently. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce various substituents at different positions on the pyridinone core. These methods not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity.

Recent studies have highlighted the importance of understanding the mechanistic aspects of drug action when designing new therapeutic agents. The interactions between 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-* and biological targets have been investigated using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. These studies provide insights into how structural modifications can influence binding affinity and selectivity. Such information is crucial for optimizing lead compounds into viable drug candidates.

The potential applications of 2(1H)-Pyridinone, 5-bromo-1-(difluoromethyl)-3-methyl-* extend beyond anti-inflammatory therapy. Preliminary data suggest that this compound may exhibit antimicrobial properties by interfering with essential bacterial processes such as DNA replication and protein synthesis. This dual functionality makes it an attractive candidate for developing novel antibiotics or antifungal agents against resistant strains.

In conclusion,2(1H)-Pyridinone, 5-bromo, 1-(difluoromethyl),3-methyl, CAS No. 1556472-90-2, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of synthetic methodologies and computational tools has facilitated its exploration as a lead compound for drug development against various diseases including inflammation-related disorders and infections caused by resistant pathogens.

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